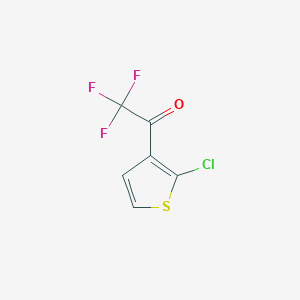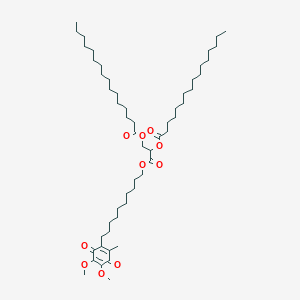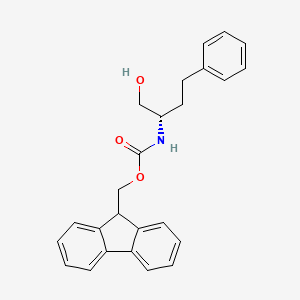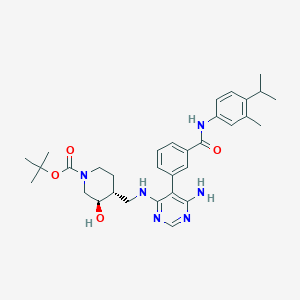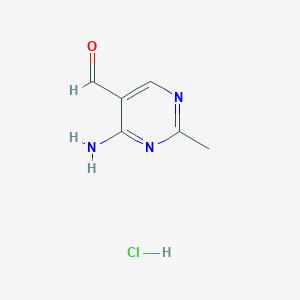
1-(4-Ethylphenyl)-2,2-dihydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of ethanone, where the phenyl group is substituted with an ethyl group at the para position and two hydroxyl groups at the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
[ \text{4-Ethylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Ethylphenyl)-2-chloroethanone} ]
The resulting 1-(4-Ethylphenyl)-2-chloroethanone is then hydrolyzed under basic conditions to yield this compound:
[ \text{1-(4-Ethylphenyl)-2-chloroethanone} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for efficient mixing and heat transfer.
化学反応の分析
Types of Reactions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 1-(4-Ethylphenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-Ethylphenyl)-2,2-dihaloethanone.
科学的研究の応用
1-(4-Ethylphenyl)-2,2-dihydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-2,2-dihydroxyethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Contains a chlorine atom at the para position.
1-(4-Methoxyphenyl)-2,2-dihydroxyethanone: Features a methoxy group at the para position.
Uniqueness
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,10,12-13H,2H2,1H3 |
InChIキー |
NXKKOTOAKVTNIN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
